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Compound of Interest

Compound Name: PSB-0788

Cat. No.: B15571659 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of PSB-
0788, a potent and selective antagonist of the adenosine A₂B receptor (A₂B R). Designed for

researchers, scientists, and professionals in drug development, this document details the

compound's binding affinity, selectivity, and functional activity, supported by in-depth

experimental protocols and visual representations of its mechanism of action.

Core Compound Properties
PSB-0788, chemically identified as 8-[4-[4-(4-Chlorobenzyl)piperazide-1-sulfonyl)phenyl]]-1-

propylxanthine, is a xanthine derivative that has demonstrated high affinity and selectivity for

the human A₂B adenosine receptor.[1][2][3][4]
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Property Value Source

Chemical Name

8-[4-[4-(4-

Chlorobenzyl)piperazide-1-

sulfonyl)phenyl]]-1-

propylxanthine

[1]

Molecular Formula C₂₅H₂₇ClN₆O₄S [1]

Molecular Weight 543.04 g/mol [1]

Primary Target
Adenosine A₂B Receptor (A₂B

R) Antagonist
[1][2]

Quantitative Pharmacological Data
The following tables summarize the binding affinity and functional potency of PSB-0788 for the

human adenosine A₂B receptor, as well as its selectivity over other adenosine receptor

subtypes.

Table 1: Binding Affinity of PSB-0788 at Human
Adenosine Receptors

Receptor Subtype Kᵢ (nM)

A₂B 0.393

A₁ >10,000

A₂A >10,000

A₃ >10,000

Data sourced from Hayallah, et al. (2009).[1][2]

Table 2: Functional Antagonism of PSB-0788 at the
Human A₂B Receptor
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Assay Type IC₅₀ (nM)

cAMP Accumulation Assay 3.64

Data sourced from Hayallah, et al. (2009).[1][2]

Mechanism of Action and Signaling Pathways
PSB-0788 functions as a competitive antagonist at the A₂B adenosine receptor. This receptor is

a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand

adenosine, primarily couples to Gs and Gq proteins. This activation leads to the stimulation of

adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate

(cAMP), and the activation of phospholipase C (PLC), leading to an increase in intracellular

calcium (Ca²⁺) levels, respectively. By blocking the binding of adenosine, PSB-0788 inhibits

these downstream signaling cascades.
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Caption: A₂B Receptor Signaling Pathways and Inhibition by PSB-0788.

Experimental Protocols
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The following protocols are based on the methodologies described in the primary literature

characterizing PSB-0788 and general practices for similar assays.

Radioligand Binding Assays
These assays were performed to determine the binding affinity (Kᵢ) of PSB-0788 for adenosine

receptors.

Experimental Workflow:

Membrane Preparation
(HEK-293 cells expressing

human A₂B receptors)

Incubation
(Membranes + [³H]PSB-603 +

PSB-0788 or vehicle)

Rapid Filtration
(Separates bound and

free radioligand)

Scintillation Counting
(Measures radioactivity

on filters)

Data Analysis
(Calculation of Kᵢ values)

Click to download full resolution via product page

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol:

Membrane Preparation: Membranes from HEK-293 cells stably transfected with the human

A₁ , A₂A, A₂B, or A₃ adenosine receptor were used. Cells were homogenized in hypotonic

buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4) and centrifuged. The resulting pellet was

washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4).

Binding Assay: Assays were performed in a total volume of 250 µL. 50 µL of membrane

suspension (20-50 µg of protein) was incubated with 50 µL of the radioligand ([³H]PSB-603

for A₂B receptors) and 50 µL of varying concentrations of PSB-0788 (or buffer for total

binding). Non-specific binding was determined in the presence of a high concentration of a

non-labeled antagonist (e.g., 10 µM xanthine amine congener for A₁ and A₂A, 10 µM NECA

for A₃, and 10 µM PSB-603 for A₂B).

Incubation: The mixture was incubated for 60 minutes at room temperature.

Filtration: The incubation was terminated by rapid filtration through glass fiber filters (e.g.,

Whatman GF/B), pre-soaked in polyethyleneimine. The filters were washed three times with

ice-cold buffer to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters was measured by liquid scintillation

counting.

Data Analysis: Competition binding data were analyzed using a non-linear regression curve

fitting program to determine the IC₅₀ values. Kᵢ values were calculated from the IC₅₀ values

using the Cheng-Prusoff equation.

Functional cAMP Accumulation Assay
This assay was used to determine the functional potency (IC₅₀) of PSB-0788 in antagonizing

agonist-induced cAMP production.

Experimental Workflow:

Cell Culture
(HEK-A₂B cells)

Pre-incubation
(Cells + PSB-0788)

Stimulation
(Addition of A₂B agonist, e.g., NECA)

Cell Lysis & cAMP Detection
(e.g., LANCE Ultra cAMP Kit) TR-FRET Measurement Data Analysis

(Calculation of IC₅₀)

Click to download full resolution via product page

Caption: Workflow for cAMP Accumulation Assay.

Detailed Protocol:

Cell Seeding: HEK-293 cells expressing the human A₂B receptor were seeded into 384-well

plates and cultured to near confluency.

Pre-incubation: The culture medium was removed, and cells were washed with assay buffer

(e.g., HBSS containing 5 mM HEPES). Cells were then pre-incubated with varying

concentrations of PSB-0788 for 20 minutes at room temperature.

Stimulation: The A₂B receptor agonist NECA (5'-N-Ethylcarboxamidoadenosine) was added

to a final concentration that elicits a submaximal response (e.g., EC₈₀) and incubated for 30

minutes at 37°C.

cAMP Measurement: Intracellular cAMP levels were measured using a homogenous time-

resolved fluorescence energy transfer (TR-FRET) assay, such as the LANCE Ultra cAMP kit,
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according to the manufacturer's instructions. This involves cell lysis followed by the addition

of Eu-cAMP tracer and ULight-anti-cAMP antibody.

Data Analysis: The TR-FRET signal is inversely proportional to the amount of cAMP

produced. The data were normalized to the response of the agonist alone and analyzed

using non-linear regression to determine the IC₅₀ value of PSB-0788.

In Vivo Pharmacological Profile
A previously published in vivo study investigating the effects of PSB-0788 in a model of

periventricular leukomalacia-like injury has been retracted due to concerns regarding data

reliability. Therefore, at present, there are no validated, publicly available in vivo studies

specifically characterizing the pharmacological effects of PSB-0788.

However, other selective A₂B receptor antagonists have been evaluated in various in vivo

models, suggesting potential therapeutic applications for compounds with this mechanism of

action. For instance, selective A₂B antagonists have shown antinociceptive effects in rodent

models of pain and have been investigated for their potential in treating inflammatory

conditions such as asthma.[5][6] In vivo studies with other A₂B antagonists typically involve the

administration of the compound to animal models of disease, followed by the assessment of

relevant physiological or behavioral endpoints.

Summary and Future Directions
PSB-0788 is a highly potent and selective antagonist of the adenosine A₂B receptor, with sub-

nanomolar binding affinity and low nanomolar functional inhibitory activity in vitro. Its high

selectivity against other adenosine receptor subtypes makes it a valuable pharmacological tool

for investigating the physiological and pathophysiological roles of the A₂B receptor.

The lack of validated in vivo data for PSB-0788 highlights a critical gap in its pharmacological

profile. Future research should focus on conducting well-controlled in vivo studies to evaluate

its efficacy and safety in relevant disease models, which could include inflammatory disorders,

cancer, and pain. Such studies will be essential to determine the therapeutic potential of this

promising A₂B receptor antagonist.

Disclaimer: This document is intended for research and informational purposes only. PSB-0788
is a research chemical and is not approved for human use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

